![molecular formula C20H21ClN2O3S2 B7713244 5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CB-839, and it is a potent inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. The purpose of
作用機序
CB-839 inhibits glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is further metabolized to produce energy and other essential metabolites for cell growth and proliferation. Inhibition of glutaminase by CB-839 leads to the depletion of glutamate and other essential metabolites, thereby inhibiting cancer cell growth and proliferation.
Biochemical and Physiological Effects
CB-839 has been shown to have significant biochemical and physiological effects on cancer cells. Inhibition of glutaminase by CB-839 leads to the depletion of essential metabolites, such as ATP, NADPH, and amino acids, which are required for cancer cell growth and proliferation. This leads to cell death and inhibition of tumor growth. CB-839 has also been shown to have immunomodulatory effects by altering the metabolic profile of cancer cells, leading to increased T cell infiltration and activation.
実験室実験の利点と制限
CB-839 has several advantages for lab experiments. It is a potent inhibitor of glutaminase and has been extensively studied for its potential applications in cancer treatment. CB-839 is also highly selective for glutaminase and does not inhibit other enzymes involved in glutamine metabolism. However, CB-839 also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. CB-839 is also a highly potent compound, and its use requires careful handling and storage to ensure safety.
将来の方向性
For research include the optimization of CB-839 synthesis methods to improve yield and purity of the final product. Further preclinical and clinical studies are also needed to establish the long-term safety and efficacy of CB-839 as a potential cancer treatment. Additionally, the potential applications of CB-839 in other areas of medicine, such as immunology and neurology, should also be explored.
合成法
CB-839 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chloro-2-nitroaniline with isobutyl bromide to form 5-(4-chlorophenyl)-N-isobutylaniline. The second step involves the reaction of the intermediate product with benzo[b]thiophene-2-carbonyl chloride to form the final product, CB-839. The synthesis method of CB-839 has been extensively studied and optimized to ensure high yield and purity of the final product.
科学的研究の応用
CB-839 has been extensively studied for its potential applications in the field of cancer treatment. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism by providing essential nutrients for cell growth and proliferation. CB-839 inhibits glutaminase, thereby depriving cancer cells of essential nutrients and leading to cell death. CB-839 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including pancreatic cancer, lung cancer, and renal cell carcinoma.
特性
IUPAC Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S2/c1-13(2)12-22-20(24)19-11-14-10-16(6-9-18(14)27-19)23(3)28(25,26)17-7-4-15(21)5-8-17/h4-11,13H,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIBTGSKVXWOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(S1)C=CC(=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-Methyl4-chlorobenzenesulfonamido)-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

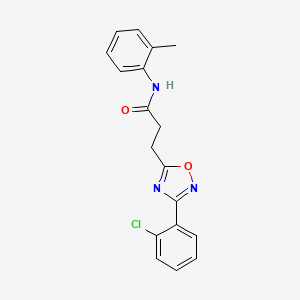
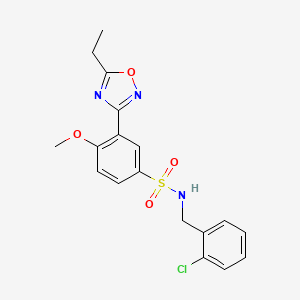
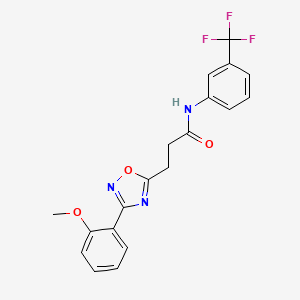




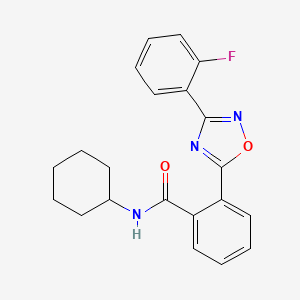
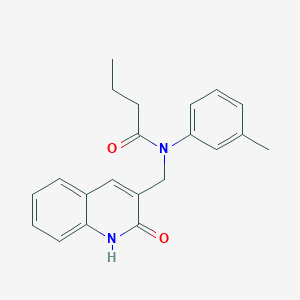
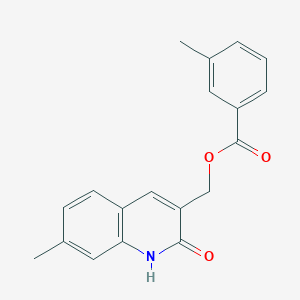
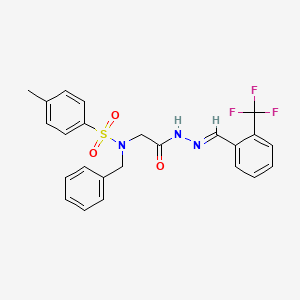
![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)